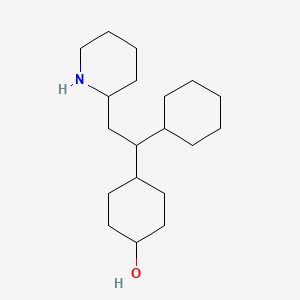
D-ベンジルオキシカルボニルアスパラギン酸無水物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Benzyloxycarbonylaspartic Anhydride: is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of aspartic acid and is commonly used as a reagent in peptide synthesis. The compound is also known by its chemical name, ®-N-(Benzyloxycarbonyl)aspartic Anhydride .
科学的研究の応用
Chemistry: D-Benzyloxycarbonylaspartic Anhydride is widely used in peptide synthesis as a protecting group for the amino acid aspartic acid. It facilitates the formation of peptide bonds by protecting the reactive carboxyl group.
Biology and Medicine: In medicinal chemistry, the compound is used to synthesize peptide-based drugs and other bioactive molecules. Its role as a protecting group helps in the selective modification of peptides and proteins.
Industry: The compound’s applications extend to the pharmaceutical industry, where it is used in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
準備方法
Synthetic Routes and Reaction Conditions: D-Benzyloxycarbonylaspartic Anhydride can be synthesized through various methods. One common approach involves the reaction of aspartic acid with benzyloxycarbonyl chloride in the presence of a base, such as triethylamine, to form the benzyloxycarbonyl derivative. This intermediate is then cyclized to form the anhydride .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and cyclization reactions. The process may be optimized for large-scale production by adjusting reaction conditions, such as temperature, solvent, and reaction time .
化学反応の分析
Types of Reactions: D-Benzyloxycarbonylaspartic Anhydride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the anhydride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: The hydrolysis of D-Benzyloxycarbonylaspartic Anhydride yields aspartic acid derivatives.
作用機序
The mechanism of action of D-Benzyloxycarbonylaspartic Anhydride primarily involves its role as a protecting group in peptide synthesis. By temporarily protecting the carboxyl group of aspartic acid, it allows for selective reactions to occur at other functional groups. This selective protection is crucial for the stepwise synthesis of peptides and proteins.
類似化合物との比較
- N-Benzyloxycarbonyl-L-aspartic Anhydride
- N-Benzyloxycarbonyl-D-glutamic Anhydride
- N-Benzyloxycarbonyl-L-glutamic Anhydride
Comparison: D-Benzyloxycarbonylaspartic Anhydride is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl protecting group. Compared to similar compounds, it offers distinct reactivity and selectivity in peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins .
特性
CAS番号 |
75443-52-8 |
|---|---|
分子式 |
C₁₂H₁₁NO₅ |
分子量 |
249.22 |
同義語 |
(R)-N-(Benzyloxycarbonyl)aspartic Anhydride; N-[(3R)-Tetrahydro-2,5-dioxo-3-furanyl]carbamic Acid Phenylmethyl Ester; _x000B_N-[(3R)-Tetrahydro-2,5-dioxo-3-furanyl]carbamic Acid Benzyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1141158.png)

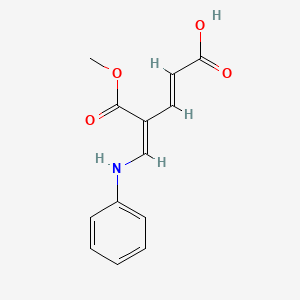
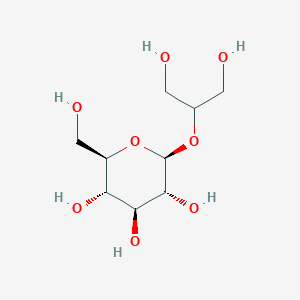
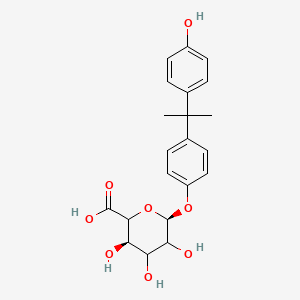
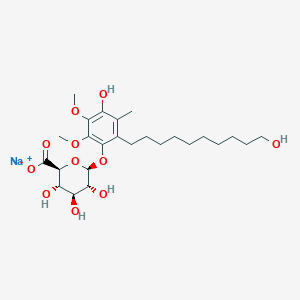
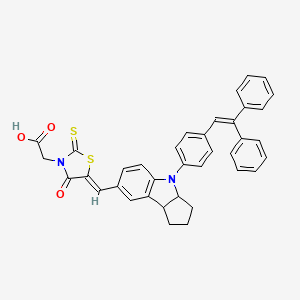
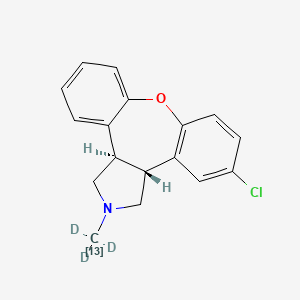
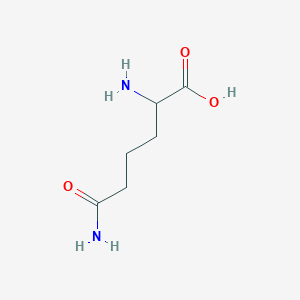
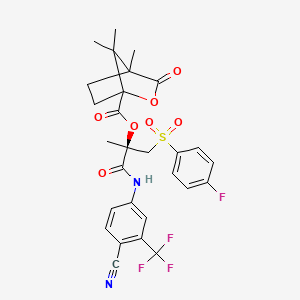
![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)
